molecular formula C9H15N3O B13571874 5-Amino-3-(1-methyl-4-piperidyl)isoxazole

5-Amino-3-(1-methyl-4-piperidyl)isoxazole

Cat. No.: B13571874
M. Wt: 181.23 g/mol
InChI Key: OCWWVFQVPFIVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylpiperidin-4-yl)-1,2-oxazol-5-amine is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and an oxazole ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylpiperidin-4-yl)-1,2-oxazol-5-amine typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the oxazole ring can be formed via cyclization reactions involving nitriles and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(1-Methylpiperidin-4-yl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(1-methylpiperidin-4-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpiperidin-4-yl)-1H-indole: This compound features a similar piperidine ring but with an indole moiety instead of an oxazole ring.

    3-(1-Methyl-4-piperidinyl)indole: Another related compound with a piperidine ring and an indole moiety.

Uniqueness

3-(1-Methylpiperidin-4-yl)-1,2-oxazol-5-amine is unique due to the presence of both the piperidine and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H15N3O/c1-12-4-2-7(3-5-12)8-6-9(10)13-11-8/h6-7H,2-5,10H2,1H3

InChI Key

OCWWVFQVPFIVHW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NOC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.